
2,2-Diphenyl-1-hydrazinecarbothioamide
Overview
Description
2,2-Diphenyl-1-hydrazinecarbothioamide is a chemical compound with the molecular formula C13H13N3S. It is known for its diverse biological activities, including antioxidant, anticancer, and antimicrobial properties . This compound is part of the hydrazinecarbothioamide family, which is recognized for its potential in medicinal chemistry and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1-hydrazinecarbothioamide typically involves the reaction of hydrazinecarbothioamides with various electrophilic compounds. One common method includes the reaction of N-substituted hydrazinecarbothioamides with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate . These reactions are usually carried out under mild heating conditions and result in the formation of various heterocyclic rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-1-hydrazinecarbothioamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyrazoles, triazoles, and thiadiazoles . These products are often characterized using techniques like infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry .
Scientific Research Applications
2,2-Diphenyl-1-hydrazinecarbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-1-hydrazinecarbothioamide involves its interaction with molecular targets and pathways within cells. For instance, it has been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation . By inhibiting this pathway, the compound induces apoptosis (programmed cell death) and causes cell cycle arrest in cancer cells . Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarbothioamides: These compounds share a similar core structure and exhibit comparable biological activities.
Thiosemicarbazides: These are structurally related and also possess antioxidant and anticancer properties.
Pyrazoles and Triazoles: These heterocyclic compounds are often synthesized from hydrazinecarbothioamides and have similar applications in medicinal chemistry.
Uniqueness
2,2-Diphenyl-1-hydrazinecarbothioamide stands out due to its specific interaction with the PI3K/Akt/mTOR pathway, which is not commonly observed in other similar compounds . This unique mechanism of action makes it a promising candidate for targeted cancer therapy.
Properties
IUPAC Name |
(N-phenylanilino)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c14-13(17)15-16(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H3,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGSCLQYDNUWPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394837 | |
Record name | 2,2-diphenyl-1-hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13207-45-9 | |
Record name | 2,2-diphenyl-1-hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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